molecular formula C9H17NS B14568282 2-Ethyl-2-sulfanylheptanenitrile CAS No. 61540-44-1

2-Ethyl-2-sulfanylheptanenitrile

Cat. No.: B14568282
CAS No.: 61540-44-1
M. Wt: 171.31 g/mol
InChI Key: OXDXJMUGLWPECF-UHFFFAOYSA-N
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Description

2-Ethyl-2-sulfanylheptanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a heptane chain with an ethyl and a sulfanyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-sulfanylheptanenitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylheptanenitrile with a thiol compound under specific conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-sulfanylheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-sulfanylheptanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive sulfanyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-sulfanylheptanenitrile involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylheptanenitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-Sulfanylheptanenitrile: Similar structure but without the ethyl group, leading to different physical and chemical properties.

Properties

CAS No.

61540-44-1

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-ethyl-2-sulfanylheptanenitrile

InChI

InChI=1S/C9H17NS/c1-3-5-6-7-9(11,4-2)8-10/h11H,3-7H2,1-2H3

InChI Key

OXDXJMUGLWPECF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)(C#N)S

Origin of Product

United States

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